N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide
Overview
Description
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide, also known as JNJ-42165279, is a novel compound that has been synthesized and studied for its potential use in scientific research.
Mechanism of Action
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a selective antagonist of the α7 nAChR, meaning it binds to the receptor and prevents its activation by acetylcholine. This leads to a decrease in the downstream signaling pathways that are normally initiated by α7 nAChR activation, such as calcium influx and neurotransmitter release. By blocking these pathways, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may modulate the activity of neurons and other cells that express α7 nAChR.
Biochemical and Physiological Effects:
Studies have shown that N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide can block the activity of α7 nAChR in both in vitro and in vivo models. In cultured cells, it has been shown to inhibit calcium influx and reduce the release of neurotransmitters such as glutamate and acetylcholine. In animal models, it has been shown to improve cognitive function and reduce inflammation in the brain. These effects suggest that N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may have potential therapeutic applications in diseases such as Alzheimer's disease, schizophrenia, and multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is its selectivity for α7 nAChR, which allows researchers to specifically target this receptor without affecting other receptors or ion channels. Additionally, its high purity and stability make it a reliable tool compound for experiments. However, one limitation is its relatively low solubility in water, which may require the use of co-solvents or other solubilization techniques.
Future Directions
There are several potential future directions for research involving N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide. One area of interest is its potential use in developing new therapies for Alzheimer's disease, which is characterized by dysfunction of the cholinergic system and inflammation in the brain. Another area of interest is its potential use in studying the role of α7 nAChR in other physiological processes, such as pain perception and immune function. Additionally, further optimization of the synthesis method and modification of the chemical structure may lead to improved potency, selectivity, and solubility of N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide.
In conclusion, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide is a novel compound that has shown promise as a tool compound for scientific research in the field of neuroscience. Its selectivity for α7 nAChR, mechanism of action, and potential therapeutic applications make it an interesting target for future research.
Scientific Research Applications
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide has been studied for its potential use as a tool compound in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which is involved in several physiological and pathological processes, including learning, memory, and inflammation. By blocking this receptor, N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide may help researchers better understand the role of α7 nAChR in these processes and develop new therapies for related disorders.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)16(22)20-9-7-12(8-10-20)15(21)19-14-6-4-5-13(18)11-14/h4-6,11-12H,7-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRMZDYMWMERIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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